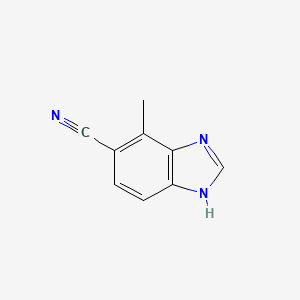

4-methyl-1H-benzimidazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-7(4-10)2-3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOFVVYYCFWSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669040 | |

| Record name | 4-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952511-70-5 | |

| Record name | 4-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies

Retrosynthetic Analysis of the 4-methyl-1H-benzimidazole-5-carbonitrile Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary bond disconnections.

The benzimidazole (B57391) nucleus is a bicyclic aromatic heterocycle, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. The primary disconnections for the benzimidazole core typically involve breaking the C-N bonds of the imidazole ring. This approach leads to two key precursor fragments: a substituted o-phenylenediamine (B120857) and a one-carbon (C1) electrophile.

A logical disconnection of the imidazole ring in this compound breaks the two C-N bonds, leading to a substituted o-phenylenediamine, specifically 3,4-diamino-5-methylbenzonitrile (B3267842) , and a source for the C2 carbon of the imidazole ring. This C1 unit can be derived from various reagents such as formic acid, aldehydes, or their derivatives. This disconnection is strategically advantageous as it simplifies the complex bicyclic system into a more manageable monosubstituted benzene derivative.

The key to the successful synthesis of this compound lies in the regioselective placement of the methyl and carbonitrile groups on the benzene ring of the o-phenylenediamine precursor. The synthesis of the crucial intermediate, 3,4-diamino-5-methylbenzonitrile, is therefore a critical step.

One plausible strategy begins with a commercially available substituted toluene (B28343) derivative. For instance, starting from a nitrated toluene, a series of functional group interconversions can be employed to introduce the amino and cyano groups in the desired positions. The directing effects of the existing substituents on the aromatic ring play a crucial role in achieving the correct regiochemistry during subsequent electrophilic aromatic substitution reactions, such as nitration or cyanation. Careful planning of the reaction sequence is paramount to ensure the correct isomer is obtained.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule from readily available starting materials in a convergent and efficient manner. These methods often rely on well-established named reactions and cyclization strategies.

The most common and versatile method for the synthesis of benzimidazoles is the cyclocondensation of an o-phenylenediamine derivative with a one-carbon electrophile. rsc.orgorganic-chemistry.org This approach is widely applicable and can be adapted for the synthesis of a variety of substituted benzimidazoles.

The cornerstone of this synthetic strategy is the reaction of a suitably substituted o-phenylenediamine with a C1 building block. rsc.orgorganic-chemistry.org For the synthesis of this compound, the key starting material is 3,4-diamino-5-methylbenzonitrile .

The cyclocondensation can be achieved using various C1 sources under different reaction conditions. A widely used and straightforward method involves heating the o-phenylenediamine with formic acid. organic-chemistry.org This reaction typically proceeds in high yield and is a classic example of the Phillips benzimidazole synthesis. Alternatively, other one-carbon sources such as formamide, orthoformates, or aldehydes in the presence of an oxidizing agent can be employed. rsc.org The choice of reagent and conditions can be optimized to maximize the yield and purity of the final product. Numerous catalytic systems, including the use of nano-catalysts under ultrasonic irradiation, have been developed to improve the efficiency and environmental friendliness of these reactions. ichem.md

The general mechanism for the acid-catalyzed cyclocondensation involves the initial formation of an N-formyl intermediate, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic benzimidazole ring system.

Table 1: Examples of Reagents for Cyclocondensation with o-Phenylenediamines

| C1 Source | Reaction Conditions | Reference |

| Formic Acid | Reflux | organic-chemistry.org |

| Aldehydes | Oxidative conditions | rsc.org |

| Orthoesters | Acid catalyst | rsc.org |

| Formamide | High temperature | organic-chemistry.org |

While the use of pre-functionalized o-phenylenediamines is the most direct approach, alternative strategies involving tandem or one-pot reactions are also being explored to enhance synthetic efficiency. ichem.md These methods aim to combine multiple synthetic steps into a single operation, thereby reducing waste and simplifying purification procedures.

For instance, a tandem reaction could involve the in-situ formation of the o-phenylenediamine from a precursor, such as a dinitro or nitro-amino compound, followed by immediate cyclocondensation. Such approaches, however, require careful control of reaction conditions to ensure the desired sequence of reactions occurs with high selectivity. The development of novel catalytic systems is crucial for the advancement of these more sophisticated synthetic strategies.

Nitrile Group Introduction Strategies

The introduction of a carbonitrile (cyano) group onto the benzimidazole skeleton is a critical transformation that can be achieved through various synthetic routes. These strategies primarily include direct cyanation of a pre-formed benzimidazole ring or the incorporation of the nitrile moiety from a starting material during the ring-formation process.

Direct cyanation methods often begin with a benzimidazole core and introduce the nitrile group in a subsequent step. This can be accomplished via classical transformations like the dehydration of a primary amide or through modern transition-metal-catalyzed reactions.

Via Amide Dehydration: A well-established and reliable method for synthesizing nitriles is the dehydration of primary amides. For the synthesis of this compound, this pathway would involve the initial preparation of 4-methyl-1H-benzimidazole-5-carboxamide. This intermediate is then treated with a dehydrating agent to eliminate a molecule of water and form the corresponding nitrile. A variety of dehydrating agents can be employed for this purpose, each with its own reaction conditions and substrate compatibility. The choice of reagent is critical to ensure high yield and avoid degradation of the heterocyclic core.

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Conditions |

| Phosphorus pentoxide (P₂O₅) | Often requires heating in a high-boiling solvent. |

| Thionyl chloride (SOCl₂) | Can be used at or below room temperature, often with a base. |

| Phosphorus oxychloride (POCl₃) | Typically used with a base like pyridine (B92270), often requires heating. |

| Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) | Effective under mild conditions, often with a base like pyridine or triethylamine. |

| Burgess Reagent | Mild conditions, suitable for sensitive substrates. |

| Cyanuric chloride | Effective and relatively mild, often used in solvents like DMF. |

Transition-Metal Catalyzed C-H Cyanation: Modern synthetic organic chemistry has seen the rise of direct C-H functionalization as a powerful tool for molecular construction. Transition-metal-catalyzed C-H cyanation allows for the direct conversion of a C-H bond on the aromatic ring of a benzimidazole into a C-CN bond. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates (e.g., halides or organometallics). Palladium-based catalysts are frequently used for such transformations on heteroaromatic systems. The regioselectivity of the C-H activation is a key challenge, and for the synthesis of the target molecule, the catalyst must selectively functionalize the C-5 position. While methods for C-2 arylation of benzimidazoles are common, selective C-5 functionalization often requires specific directing groups or tailored ligand/catalyst systems.

An alternative to post-cyclization cyanation is to build the benzimidazole ring from precursors that already contain the necessary nitrile group. One of the principal methods for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, which include nitriles. nih.gov In this approach, a suitably substituted o-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, would be reacted with a one-carbon (C1) synthon that also allows for the presence of the nitrile. For example, condensation with a derivative of a cyanocarboxylic acid under acidic or thermal conditions can lead to the formation of the imidazole ring, incorporating the cyano group directly into the desired position.

Regioselective Methylation Approaches (Pre- or Post-Cyclization)

The placement of the methyl group at the C-4 position must be controlled to avoid the formation of other isomers (e.g., 7-methyl). This regioselectivity can be achieved either by starting with a correctly methylated precursor before the benzimidazole ring is formed or by methylating the benzimidazole core in a controlled manner.

Pre-Cyclization Methylation: The most straightforward approach to ensure the correct placement of the methyl group is to begin the synthesis with a precursor that already contains the methyl group in the desired position. For the target molecule, this would involve using 4-methyl-1,2-phenylenediamine as the starting material. This diamine, when condensed with a suitable C1 synthon (such as formic acid, an aldehyde, or a carboxylic acid derivative), will cyclize to form the 4-methylbenzimidazole core. The regiochemistry is locked in from the start, preventing the formation of positional isomers of the methyl group.

Post-Cyclization Methylation: While methylation of the benzene portion of a pre-formed benzimidazole is challenging and often lacks regioselectivity, methylation of the nitrogen atoms is a common reaction. Direct N-methylation of an unsymmetrical benzimidazole typically yields a mixture of N1 and N3 isomers. However, specialized methods have been developed for the regioselective N-methylation of (benz)imidazoles, which can furnish the more sterically hindered isomer under mild conditions, demonstrating that selective functionalization is possible. nih.govacs.org For achieving C-4 methylation post-cyclization, a more complex, multi-step strategy involving directed ortho-metalation followed by quenching with a methyl electrophile would likely be required, making the pre-cyclization approach generally more efficient.

Convergent and Divergent Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. uni-freiburg.de Several MCRs have been developed for the synthesis of substituted benzimidazoles. For instance, a three-component reaction of an aldehyde, malononitrile, and 2-aminobenzimidazole (B67599) can be used to synthesize fused pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives. researchgate.net While this specific example leads to a fused system, the principles can be adapted. A one-pot, three-component reaction involving a 2-haloaniline, an aldehyde, and sodium azide (B81097), catalyzed by copper, provides a versatile method for producing a wide range of benzimidazoles. organic-chemistry.org Adapting such a reaction by using appropriately substituted starting materials could provide a rapid, convergent entry to the 4-methyl-benzimidazole-5-carbonitrile scaffold.

Table 2: Example of a Three-Component Benzimidazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| 2-Haloaniline | Aldehyde | Sodium Azide (NaN₃) | CuCl / TMEDA, DMSO, 120°C | 2-Substituted Benzimidazole |

| Aryl Amine | Aldehyde | Azide | Copper Catalyst | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Aldehyde | Oxidant (e.g., H₂O₂) | HCl, Acetonitrile (B52724), RT | 2-Substituted Benzimidazole |

Modular synthesis provides a powerful strategy for creating libraries of related compounds by using a common synthetic route but varying the building blocks or "modules." This is particularly valuable in drug discovery. For benzimidazoles, a modular approach can be implemented using solid-phase organic synthesis (SPOS). ucsd.edu In this method, a benzimidazole precursor, such as 4-fluoro-3-nitrobenzoic acid, is attached to a solid support (resin). Subsequent reactions, including nucleophilic aromatic substitution to introduce diversity, reduction of the nitro group, and cyclization with various aldehydes or carboxylic acids, can be performed sequentially. This allows for the creation of libraries with multiple points of diversity on the benzimidazole scaffold. ucsd.edu Such a strategy could be readily adapted to produce a range of 4-methyl-benzimidazole-5-carbonitrile derivatives by starting with an appropriately substituted, resin-bound precursor and introducing different functional groups at other positions in a modular fashion. Palladium-catalyzed cascade reactions also offer an efficient modular route to complex fused benzimidazoles from simple 2-arylbenzimidazoles. nih.gov

Green Chemistry Principles in the Synthesis of Benzimidazole Carbonitriles

Solvent-Free or Aqueous Media Reactions

Traditional synthesis of benzimidazoles often involves the use of high-boiling point, toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of environmentally benign solvents, with water being the ideal choice, or eliminating solvents altogether.

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent. nih.govresearchgate.net For the synthesis of benzimidazole derivatives, the condensation of an o-phenylenediamine with an aldehyde can be efficiently carried out under solvent-free conditions, often with microwave assistance to accelerate the reaction rate and improve yields. nih.govmdpi.comresearchgate.netrjptonline.org This approach is highly applicable for the synthesis of this compound from its diamine precursor.

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Several protocols have been developed for synthesizing benzimidazoles in aqueous media. nih.gov For instance, a straightforward method for synthesizing benzimidazole derivatives involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with potassium carbonate, eliminating the need for any other catalyst. google.com The condensation of o-phenylenediamines with aldehydes has also been successfully performed in water, sometimes catalyzed by iodine or nano-Fe2O3, offering high efficiency and easy product isolation. nih.gov

Table 1: Examples of Solvent-Free and Aqueous Media Synthesis of Benzimidazoles

| Catalyst/Conditions | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Grinding, p-TSA | o-phenylenediamine, Aldehyde | Solvent-Free | Room Temp. | 2-5 min | 90-96 | nih.gov |

| Microwave | o-phenylenediamine, Aldehyde | Solvent-Free | 60 | 3-10 min | 81-98 | mdpi.comresearchgate.net |

| Nano-Fe2O3 | o-phenylenediamine, Aldehyde | Water | 80 | 30-45 min | 88-95 | nih.gov |

| Er(OTf)3 | o-phenylenediamine, Benzaldehyde | Water | 1-2 | 2-5 min | 91-95 | researchgate.net |

| None | 2-nitrile methylbenzimidazole, Aromatic aldehyde | Water | 70-90 | 1-5 h | >85 | google.com |

Catalyst Design for Sustainable Benzimidazole Synthesis (e.g., Heterogeneous, Organocatalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions. The design of sustainable catalysts focuses on using earth-abundant metals, recyclability, and avoiding toxic reagents.

Heterogeneous Catalysis: Heterogeneous catalysts are preferred in green synthesis because they can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.gov A variety of solid catalysts have been developed for benzimidazole synthesis. These include:

Metal Oxides and Nanoparticles: Nano-Fe2O3, ZnO, and Al2O3/CuI/PANI nanocomposites have been used to catalyze the condensation of o-phenylenediamines with aldehydes, often under mild or solvent-free conditions. nih.govresearchgate.net

Supported Catalysts: Zinc boron nitride (Zn-BNT) has been employed as a recyclable catalyst for the microwave-assisted synthesis of benzimidazoles, showing high activity and reusability over multiple cycles. nih.gov

Metal-Organic Frameworks (MOFs): MOFs have been designed as highly effective catalysts for the reductive functionalization of CO2 with o-phenylenediamines to produce benzimidazoles, showcasing an innovative use of a greenhouse gas as a C1 feedstock. acs.org

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. nih.govthieme-connect.com In the context of benzimidazole synthesis, chiral organocatalysts, such as benzimidazole-derived guanidines, have been developed for asymmetric reactions, highlighting the versatility of the benzimidazole scaffold itself in promoting chemical transformations. nih.gov While primarily used for creating chiral centers, the principles of hydrogen-bond organocatalysis could be applied to facilitate the cyclization step in the synthesis of functionalized benzimidazoles under mild conditions. acs.orgnih.gov

Table 2: Sustainable Catalysts for Benzimidazole Synthesis

| Catalyst Type | Catalyst Example | Key Advantages | Typical Reaction | Reference |

|---|---|---|---|---|

| Heterogeneous | Nano-Fe2O3 | Recyclable, efficient in water | Condensation of diamine and aldehyde | nih.gov |

| Heterogeneous | Zinc Boron Nitride (Zn-BNT) | Reusable (8 times), microwave compatible | Condensation of diamine and aldehyde | nih.gov |

| Heterogeneous | Al2O3/CuI/PANI | Recyclable (5 cycles), mild conditions | Condensation of diamine and aldehyde | nih.gov |

| Organocatalyst | Benzimidazole-derived Guanidines | Metal-free, enables asymmetric synthesis | α-amination of 1,3-dicarbonyls | nih.gov |

| Organocatalyst | Sulfonate-Grafted MOFs | Utilizes CO2, high yields (88-99%) | Reductive cyclization with CO2 | acs.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. semanticscholar.org A high atom economy indicates minimal waste generation.

The traditional Phillips method for benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures, typically with a strong acid like HCl, has a lower atom economy because water is eliminated as a byproduct. researchgate.netsemanticscholar.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Detailed ¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 4-methyl-1H-benzimidazole-5-carbonitrile is expected to show distinct signals corresponding to each unique proton in the molecule. The anticipated signals would include:

A singlet for the methyl group (C4-CH₃) protons, likely appearing in the upfield region (around 2.5 ppm).

Signals for the three aromatic protons on the benzene (B151609) ring portion (H6, H7) and the imidazole (B134444) ring (H2). These would appear as singlets or doublets in the downfield aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns depending on the electronic environment.

A broad singlet corresponding to the N-H proton of the imidazole ring, which may appear over a wide chemical shift range and could be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C4-CH ₃ | ~2.5 | Singlet |

| Ar-H (H6, H7) | 7.0 - 8.5 | Doublet / Singlet |

| C2-H | 7.5 - 8.5 | Singlet |

Carbon-13 (¹³C) NMR Analysis and Carbon Atom Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the nine unique carbon atoms. Key expected signals include:

An upfield signal for the methyl carbon.

A signal for the nitrile carbon (C≡N), typically found in the 115-125 ppm range.

Multiple signals in the aromatic region (110-150 ppm) corresponding to the carbons of the benzimidazole (B57391) ring system.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~20 |

| C ≡N | 115 - 125 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To unambiguously assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the assignments from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the methyl and nitrile groups on the benzene ring and piecing together the entire molecular structure. For instance, correlations from the methyl protons to the C4, C3a, and C5 carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in confirming assignments, although it is generally more critical for complex stereochemical analysis not required for this planar molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₇N₃), HRMS would be expected to yield a molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that is extremely close to the calculated theoretical value. This high degree of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass. Analysis of the fragmentation pattern could provide further structural information, though specific fragmentation pathways have not been documented.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrations of the Nitrile Group

A key feature in the IR spectrum of this compound would be the absorption band corresponding to the nitrile (C≡N) functional group. The C≡N triple bond stretch is typically observed as a sharp, medium-to-weak intensity band in the region of 2220–2260 cm⁻¹. For aromatic nitriles, this peak is often found between 2220 and 2240 cm⁻¹. Other expected vibrations would include C-H stretches from the methyl and aromatic groups, C=N and C=C stretches from the benzimidazole ring, and a broad N-H stretch.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| C≡N (Nitrile) | Stretch | 2220 - 2240 (sharp) |

Analysis of Benzimidazole Ring Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's chemical bonds and functional groups. For this compound, this analysis would focus on the characteristic vibrations of the fused benzimidazole ring system, the methyl group, and the carbonitrile moiety.

Key vibrational modes for the benzimidazole ring typically include:

N-H stretching: A broad band in the IR spectrum, usually observed in the region of 3200-3500 cm⁻¹, indicative of the imidazole N-H bond.

C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ range, corresponding to the stretching vibrations within the imidazole and benzene rings.

Ring breathing modes: Complex vibrations involving the entire benzimidazole scaffold.

C-H stretching and bending: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while out-of-plane bending modes are found at lower wavenumbers (700-900 cm⁻¹).

The presence of the methyl (-CH₃) and cyano (-C≡N) groups would introduce additional, distinct vibrational signatures. The nitrile stretching vibration is particularly characteristic, expected as a sharp, medium-intensity band in the 2200-2260 cm⁻¹ region of the IR spectrum. A detailed assignment of these vibrational bands, often supported by computational density functional theory (DFT) calculations, would be necessary for a complete analysis. No such experimental spectrum or detailed vibrational assignment for this compound has been found in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the molecular geometry, conformation, and intermolecular interactions of this compound. A search of crystallographic databases, however, did not yield a solved crystal structure for this compound. The subsections below describe the data that would be obtained from such an analysis.

The foundational data from an X-ray diffraction experiment includes the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements within the crystal), and the dimensions of the unit cell (the repeating unit of the crystal lattice).

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (molecules/cell) | Not Available |

A solved crystal structure provides highly accurate measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data is essential for confirming the connectivity and understanding the fine details of the molecular geometry, including the planarity of the benzimidazole ring and the orientation of its substituents.

Table 2: Selected Intramolecular Geometric Parameters (Illustrative) This table is for illustrative purposes only, as no experimental data has been found.

| Parameter Type | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | N1-C2 | Not Available |

| Bond Length | C5-C(Nitrile) | Not Available |

| Bond Length | C(Nitrile)-N | Not Available |

| Bond Angle | C4-C5-C(Nitrile) | Not Available |

| Dihedral Angle | C5-C4-C(Methyl)-H | Not Available |

The arrangement of molecules in the crystal, known as crystal packing, is governed by non-covalent intermolecular forces. Analysis of the crystal structure would reveal the presence and geometry of hydrogen bonds (e.g., N-H···N interactions between imidazole rings), potential π-π stacking between the aromatic systems of adjacent molecules, and other weaker van der Waals forces. These interactions are critical in determining the physical properties of the solid material.

X-ray crystallography captures the preferred conformation of the molecule in the solid state. For this compound, this would involve determining the orientation of the methyl group relative to the benzimidazole ring. While rotation around the C-C bond is possible, steric effects and crystal packing forces would likely favor a specific, low-energy conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Contributions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The benzimidazole core is an excellent chromophore (light-absorbing part of the molecule). A UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show characteristic absorption bands.

These absorptions are generally due to π→π* transitions within the conjugated aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insight into the electronic structure of the molecule. The methyl and cyano substituents would act as auxochromes, potentially causing shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent benzimidazole molecule. However, no experimentally recorded UV-Vis spectrum for this specific compound is available in the surveyed literature.

Advanced Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound and related benzimidazole derivatives are critical for their application in various scientific fields. Advanced chromatographic techniques offer high resolution, sensitivity, and throughput, making them indispensable tools for researchers. These methods are crucial for isolating the compound of interest from complex reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques for the analysis of benzimidazole derivatives. The choice of stationary phase, mobile phase composition, and detector is paramount in achieving optimal separation. For benzimidazole compounds, which contain nitrogen heterocycles, reversed-phase chromatography is commonly employed.

Detailed Research Findings:

Research on the chromatographic separation of benzimidazole derivatives often focuses on optimizing methods for a range of structurally similar compounds. For instance, a versatile HPLC method was developed for the identification and determination of four benzimidazole derivatives in pharmaceutical formulations. This method utilized a Nucleosil C8 column with a gradient elution system, demonstrating the ability to separate multiple components in a single run. The mobile phase consisted of a mixture of acetonitrile, water, and orthophosphoric acid, with the pH adjusted to 4.5.

In another study focusing on the stability of new benzimidazole derivatives, a reversed-phase HPLC method was established. This analysis was performed on an RP-18 column with a mobile phase composed of an acetate (B1210297) buffer (pH 4.5) and acetonitrile in a 1:1 ratio. Such methods are validated for linearity, precision, and accuracy to ensure reliable quantification and purity assessment.

For more complex separations and higher throughput, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the technique of choice. A method for the high-throughput quantification of emerging "nitazene" benzimidazole opioid analogs showcases the power of this approach. Chromatographic separation was achieved on a biphenyl (B1667301) column, which provided unique selectivity and allowed for the baseline separation of structural isomers. nih.govnih.gov The use of a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile enabled the successful separation of a wide range of benzimidazole analogs. nih.gov

Preparative HPLC is essential for isolating sufficient quantities of pure this compound for further studies. The principles of scaling up from an analytical method to a preparative method involve increasing the column diameter, sample load, and flow rate while maintaining the separation efficiency. For the purification of benzimidazole derivatives, such as the chiral hydroxy metabolite of mebendazole, a semi-preparative Chiralpak IG column has been successfully used. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the separation of isomers and polar compounds. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique has been successfully applied to the separation of stereoisomers of various compounds and shows promise for the analysis of benzimidazole isomers due to its speed and efficiency. chromatographyonline.com

Data Tables:

The following tables provide examples of chromatographic conditions that have been used for the analysis and separation of benzimidazole derivatives. While not specific to this compound, they represent typical parameters that would be adapted for its analysis.

Table 1: Illustrative HPLC Conditions for Benzimidazole Derivatives

| Parameter | Condition |

| Column | Nucleosil C8 (or equivalent C18) |

| Mobile Phase A | 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25, v/v), pH 4.5 |

| Mobile Phase B | 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50, v/v), pH 4.5 |

| Gradient | Time-dependent gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 288 nm |

| Temperature | Ambient |

Table 2: Illustrative UHPLC-MS/MS Conditions for Benzimidazole Analogs

| Parameter | Condition |

| Column | Kinetex Biphenyl (2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5.5-minute gradient with varying percentages of B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 4 µL |

| Column Temperature | 60°C |

| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) |

Table 3: Illustrative Preparative HPLC Conditions for Benzimidazole Derivative Purification

| Parameter | Condition |

| Column | Chiralpak IG (250 mm x 10 mm) |

| Mobile Phase | Methanol (Isocratic) |

| Flow Rate | Scaled up from analytical flow rate |

| Loading | Multi-milligram quantities dissolved in a suitable solvent |

| Detection | UV, with fraction collection based on peak elution |

| Temperature | 25°C |

Table 4: Illustrative SFC Conditions for Isomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Gradient | 5% to 25% Methanol in 5 min |

| Flow Rate | 4 mL/min |

| Back Pressure | 100 bar |

| Temperature | 40°C |

| Detection | PDA (220-300 nm) |

These advanced chromatographic techniques provide the necessary tools for the comprehensive analysis, purity assessment, and separation of this compound, ensuring its suitability for downstream applications. The development of specific methods for this compound would likely start from these established conditions for similar benzimidazole structures.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons and the resulting molecular properties. For 4-methyl-1H-benzimidazole-5-carbonitrile, a range of methods from Density Functional Theory (DFT) to high-level ab initio calculations are employed to model its electronic landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of medium-sized organic molecules like this compound.

Table 1: Representative Calculated Geometrical Parameters for Benzimidazole (B57391) Derivatives using DFT

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set | Reference Compound |

|---|---|---|---|

| C-C (aromatic) bond length | 1.38 - 1.40 | B3LYP/6-311++G(d,p) | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| C-N (imidazole) bond length | 1.32 - 1.39 | B3LYP/6-311++G(d,p) | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| N-C-N bond angle | ~110 - 113 | B3LYP/6-311++G(d,p) | Various Benzimidazoles |

Note: The data presented are for analogous compounds and are intended to be representative due to the lack of specific data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.compku.edu.cn A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. tandfonline.com

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed across both the benzene (B151609) and imidazole (B134444) rings. dergipark.org.tr The presence of the electron-withdrawing carbonitrile group at the 5-position is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's electronic properties. The methyl group at the 4-position, being weakly electron-donating, would have a smaller effect on the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Benzimidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6–311++G (d, p) irjweb.com |

| Benomyl | - | - | 5.039 | DFT nih.gov |

Note: The data presented are for analogous compounds and are intended to be representative due to the lack of specific data for this compound.

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

While DFT is a powerful and widely used method, ab initio calculations, which are based solely on the principles of quantum mechanics without empirical parameters, can offer higher accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, are often used to benchmark the results obtained from DFT calculations. These higher-level calculations can provide more accurate electronic energies, geometries, and other molecular properties, serving as a "gold standard" for assessing the performance of more computationally efficient methods. For complex systems or when high accuracy is paramount, ab initio methods are indispensable. researchgate.net

Density Functional Theory (DFT) Calculations for Ground State Properties

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be invaluable for interpreting and assigning experimental spectra.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. mdpi.comresearchgate.net For this compound, theoretical calculations would help in assigning the characteristic vibrational modes of the benzimidazole core, as well as the C-H vibrations of the methyl group and the C≡N stretching of the carbonitrile group.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. beilstein-journals.org These calculations can predict the ¹H and ¹³C NMR spectra of the molecule. The correlation between theoretical and experimental chemical shifts can aid in the structural elucidation and assignment of signals to specific atoms in the molecule. mdpi.com For this compound, such calculations would be crucial for assigning the proton and carbon signals of the benzimidazole ring and the methyl and carbonitrile substituents.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the absolute shieldings of nuclei, which are then converted into chemical shifts relative to a standard reference, typically Tetramethylsilane (TMS). researchgate.net

For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have shown good agreement between theoretical and experimental ¹H and ¹³C NMR data. researchgate.net By applying these methods to this compound, a predicted spectrum can be generated. The calculated shifts help in the assignment of experimental signals and can confirm the molecular structure.

The predicted chemical shifts for the protons and carbons of this compound are influenced by the electronic environment created by the fused ring system, the electron-withdrawing nitrile group, and the electron-donating methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~12.0 - 13.0 | - |

| C2-H | ~8.0 - 8.5 | ~140 - 145 |

| C4-CH₃ | ~2.5 - 2.7 | ~15 - 20 |

| C6-H | ~7.5 - 7.8 | ~115 - 120 |

| C7-H | ~7.3 - 7.6 | ~120 - 125 |

| C4 | - | ~130 - 135 |

| C5 | - | ~105 - 110 |

| C5-CN | - | ~118 - 122 |

| C3a | - | ~135 - 140 |

| C7a | - | ~140 - 145 |

Note: These are estimated values based on computational studies of similar benzimidazole derivatives. Actual values may vary.

Simulated Vibrational (IR) Spectra

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. Theoretical calculations using DFT methods can simulate the IR spectrum by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra are crucial for the assignment of experimental vibrational bands. nih.gov

For this compound, key vibrational modes include the N-H stretch of the imidazole ring, C-H stretches of the aromatic ring and methyl group, the C≡N stretch of the nitrile group, and various C=C and C=N stretching vibrations within the benzimidazole core. nih.gov Theoretical calculations, often scaled by an empirical factor to better match experimental data, can predict the wavenumbers for these vibrations with good accuracy. researchgate.net

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3200 - 3450 | N-H stretching of the imidazole ring |

| ν(C-H) aromatic | ~3000 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | ~2850 - 2980 | Methyl group C-H stretching |

| ν(C≡N) | ~2220 - 2240 | Nitrile group stretching |

| ν(C=N) | ~1620 - 1650 | Imidazole ring C=N stretching |

| ν(C=C) | ~1450 - 1600 | Aromatic ring C=C stretching |

| β(C-H) | ~1000 - 1300 | In-plane C-H bending |

| γ(C-H) | ~750 - 900 | Out-of-plane C-H bending |

Note: These are estimated values based on computational studies of similar benzimidazole derivatives.

Theoretical UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. researchgate.net

For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by intense absorptions in the ultraviolet region arising from π→π* transitions within the conjugated benzimidazole system. The presence of the nitrile and methyl groups can cause shifts in these absorptions. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 3: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| ~280 - 290 | High | HOMO → LUMO (π→π) |

| ~240 - 250 | Moderate | HOMO-1 → LUMO (π→π) |

| ~210 - 220 | High | Deeper π→π* transitions |

Note: These are estimated values based on TD-DFT calculations for related benzimidazole structures.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a compound like this compound. nih.gov

An MD simulation can reveal the preferred conformations of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov For this compound, simulations can explore the rotational freedom of the methyl group and the planarity of the benzimidazole ring system. Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Furthermore, MD simulations are instrumental in understanding how the molecule interacts with its surroundings. They can model the formation and dynamics of hydrogen bonds between the imidazole N-H group and solvent molecules or receptor sites, as well as van der Waals and electrostatic interactions that govern its binding affinity and solubility. samipubco.com

Investigation of Reaction Mechanisms via Computational Methods

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of pathways that are difficult to probe experimentally.

Transition State Localization and Energy Barriers for Key Synthetic Steps

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a nitrile or an aldehyde. nih.gov Computational methods, particularly DFT, can be used to model these reaction pathways in detail. A key aspect of this analysis is the localization of transition state (TS) structures, which are the highest energy points along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energy barriers (ΔG‡), which are crucial for understanding reaction kinetics and predicting the feasibility of a synthetic route. For the synthesis of this compound, computational studies can elucidate the mechanism of the cyclization step, identifying the key bond-forming events and the associated energy costs. This information can be valuable for optimizing reaction conditions to improve yields and minimize byproducts.

Reactivity and Derivatization Chemistry of 4 Methyl 1h Benzimidazole 5 Carbonitrile

Reactions Involving the Nitrile (–CN) Functionality

The nitrile group is strongly polarized, with an electrophilic carbon atom that is susceptible to attack by nucleophiles. nih.govorganic-chemistry.org This inherent reactivity allows for its conversion into a wide array of other functional groups and heterocyclic systems.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. nih.govchemistrysteps.com The reaction can be catalyzed by either acid or base, and the final product can often be controlled by the reaction conditions. stackexchange.comyoutube.com

Under controlled conditions, such as using a mixture of trifluoroacetic acid (TFA) and sulfuric acid, or an alkaline solution of hydrogen peroxide, the hydrolysis can be selectively stopped at the amide stage to yield 4-methyl-1H-benzimidazole-5-carboxamide. stackexchange.com More vigorous conditions, such as heating under reflux with aqueous acid (e.g., HCl) or a strong base (e.g., NaOH), will drive the reaction to completion, yielding 4-methyl-1H-benzimidazole-5-carboxylic acid. nih.govchemistrysteps.com In base-catalyzed hydrolysis, the initial product is the carboxylate salt, which requires a subsequent acidification step to produce the free carboxylic acid. youtube.com

| Product | Reagents and Conditions | Expected Transformation |

| 4-methyl-1H-benzimidazole-5-carboxamide | TFA-H₂SO₄ or H₂O₂/NaOH (controlled) | Selective hydrolysis of the nitrile to a primary amide. |

| 4-methyl-1H-benzimidazole-5-carboxylic acid | H₃O⁺ (aq. HCl), heat or NaOH(aq), heat, then H₃O⁺ | Complete hydrolysis of the nitrile to a carboxylic acid. |

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine, yielding (4-methyl-1H-benzimidazol-5-yl)methanamine. This transformation is a valuable synthetic route for introducing an aminomethyl group. Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. organic-chemistry.orgmedcraveonline.com

Catalytic hydrogenation is another widely used method, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. nih.gov This method is often considered more economical for large-scale synthesis. nih.gov

| Reagent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. LiAlH₄ in THF/ether2. H₂O workup | (4-methyl-1H-benzimidazol-5-yl)methanamine |

| Catalytic Hydrogenation (H₂) | H₂, Raney Ni (or Pd, Pt), elevated T/P | (4-methyl-1H-benzimidazol-5-yl)methanamine |

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions. A key example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles. While specific examples involving 4-methyl-1H-benzimidazole-5-carbonitrile are not extensively documented, this reactivity is a general feature of the nitrile group. researchgate.netresearchgate.net The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, would be expected to yield a 3,5-disubstituted-1,2,4-oxadiazole derivative.

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon and nitrogen nucleophiles. For instance, Grignard reagents (R-MgX) add to nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone. organic-chemistry.org The reaction of this compound with a Grignard reagent like ethylmagnesium bromide would be expected to produce 1-(4-methyl-1H-benzimidazol-5-yl)propan-1-one after acidic workup.

Similarly, the addition of nitrogen nucleophiles, such as primary amines, can lead to the formation of N-substituted amidines. nih.gov These reactions often require activation of the nitrile group, for example, through protonation or complexation with a Lewis acid. nih.gov

One of the most significant and widely used reactions of nitriles is their conversion to 5-substituted-1H-tetrazoles. This transformation is a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) anion. nih.govyoutube.com The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this reaction particularly important in medicinal chemistry. youtube.com

The reaction is typically carried out by heating the nitrile with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). youtube.commdpi.com An ammonium (B1175870) salt, like ammonium chloride (NH₄Cl), or a Lewis acid is often added to facilitate the reaction by activating the nitrile. youtube.comresearchgate.net This reaction would convert this compound into 4-methyl-5-(1H-tetrazol-5-yl)-1H-benzimidazole.

| Reagents | Solvent | Typical Conditions | Expected Product |

| Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) | DMF | Heat (e.g., 110-120 °C) | 4-methyl-5-(1H-tetrazol-5-yl)-1H-benzimidazole |

| Sodium azide (NaN₃), Silica Sulfuric Acid | DMF | Reflux | 4-methyl-5-(1H-tetrazol-5-yl)-1H-benzimidazole |

Reactions at the Benzimidazole (B57391) Nucleus

The benzimidazole ring itself is a reactive entity. The presence of a hydrogen atom on a nitrogen in the 1-position allows for tautomerism, where the proton can reside on either nitrogen atom. instras.com For an unsymmetrically substituted benzimidazole like this compound, this results in two tautomers: this compound and 7-methyl-1H-benzimidazole-5-carbonitrile.

The most common reaction at the benzimidazole nucleus is N-alkylation. Deprotonation of the N-H proton with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a benzimidazolide (B1237168) anion. nih.govresearchgate.net This anion is a potent nucleophile that readily reacts with alkylating agents like alkyl halides (e.g., methyl iodide) or benzyl (B1604629) halides. nih.govresearchgate.net Due to the presence of the two tautomeric forms, alkylation typically produces a mixture of the two possible regioisomers. For example, methylation would yield a mixture of 1,4-dimethyl-1H-benzimidazole-5-carbonitrile and 1,7-dimethyl-1H-benzimidazole-5-carbonitrile.

| Alkylating Agent | Base | Solvent | Expected Products |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | DMF or Acetonitrile (B52724) | 1,4-dimethyl-1H-benzimidazole-5-carbonitrile and 1,7-dimethyl-1H-benzimidazole-5-carbonitrile |

| Benzyl bromide (BnBr) | Sodium hydride (NaH) | DMF | 1-benzyl-4-methyl-1H-benzimidazole-5-carbonitrile and 1-benzyl-7-methyl-1H-benzimidazole-5-carbonitrile |

Electrophilic aromatic substitution on the benzene (B151609) portion of the nucleus is also possible, but the regioselectivity is complex, being influenced by the directing effects of the fused imidazole (B134444) ring and the existing methyl and cyano substituents. These reactions are generally less common than N-alkylation.

N-Alkylation and N-Acylation Reactions

The imidazole moiety of the benzimidazole ring contains an acidic N-H proton. Deprotonation with a base generates a nucleophilic benzimidazolide anion, which readily participates in substitution reactions with alkylating and acylating agents.

N-Alkylation: This reaction involves the introduction of an alkyl group onto one of the nitrogen atoms of the imidazole ring. It typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base. chemicalbook.comresearchgate.net Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). tsijournals.comresearchgate.net The reaction transforms the neutral benzimidazole into a more versatile N-substituted derivative. nih.gov

For an unsymmetrically substituted benzimidazole like this compound, N-alkylation can theoretically yield two different regioisomers due to tautomerism: the 1,4-disubstituted and the 1,7-disubstituted products. The ratio of these products is influenced by both the electronic effects of the substituents and the steric hindrance around the nitrogen atoms.

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group (R-C=O) to a nitrogen atom. This is commonly achieved using acyl chlorides, acid anhydrides, or other activated carboxylic acid derivatives. researchgate.netorganic-chemistry.org The resulting N-acylbenzimidazoles are important intermediates in organic synthesis. The reaction generally occurs under basic conditions to facilitate the deprotonation of the N-H group. nih.gov

While specific studies on the N-alkylation and N-acylation of this compound are not extensively documented, the general reactivity of the benzimidazole scaffold is well-established. The following table presents representative examples of these reactions on related benzimidazole structures.

| Starting Benzimidazole | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzimidazole | Methyl iodide, Ethanol (B145695) | 2-Thiomethyl-1H-benzimidazole | N-Alkylation/S-Alkylation | tsijournals.com |

| 5(6)-Hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl iodide, NaH or K2CO3 | N-Methyl and O-Methyl derivatives | N/O-Alkylation | researchgate.net |

| 2-(Benzylthiomethyl)-1H-benzimidazole | Benzyl chloride, K2CO3 | N-Benzyl-2-(benzylthiomethyl)-1H-benzimidazole | N-Alkylation | researchgate.net |

| Indazole (related N-heterocycle) | Acid anhydride (B1165640), Electrochemical reduction | N1-Acylindazole | N-Acylation | organic-chemistry.org |

| 2-Substituted Benzimidazoles | Arylsulfonyl chloride, NaH, THF | N-1-Sulfonyl-2-substituted benzimidazoles | N-Sulfonylation (Acylation) | nih.gov |

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring of the benzimidazole system is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused imidazole ring. Calculations indicate that positions 4, 5, 6, and 7 are π-excessive and thus susceptible to electrophilic attack. chemicalbook.com The outcome of an EAS reaction on this compound is directed by the combined influence of the methyl group, the cyano group, and the imidazole ring itself.

Methyl Group (at C4): This is an activating group that directs incoming electrophiles to the ortho (C5) and para (C7) positions.

Cyano Group (at C5): This is a strongly deactivating group that directs incoming electrophiles to the meta (C7) position relative to itself.

Imidazole Ring: As a whole, it activates the fused benzene ring, particularly at the C4 and C7 positions.

Considering these effects, the C7 position is the most probable site for electrophilic attack. It is activated by the imidazole ring, is para to the activating methyl group, and is meta to the deactivating cyano group. The C6 position is less favored as it is meta to the methyl group and ortho to the deactivating cyano group. The C5 position is blocked and strongly deactivated by the cyano group.

Metallation and Subsequent Functionalization

Metallation of benzimidazoles typically involves the deprotonation of the most acidic C-H bond by a strong organometallic base, such as an organolithium reagent. For most benzimidazoles, the C2-H bond is the most acidic and is preferentially abstracted. The resulting 2-lithiated benzimidazole is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of substituents at the C2 position.

While C2 is the most common site for metallation, directed ortho-metallation can also occur on the benzene ring, guided by the coordinating effect of the imidazole nitrogens. For this compound, direct deprotonation of the benzene ring is less likely due to the presence of the more acidic C2-H. Functionalization via metallation would be expected to occur predominantly at the C2 position.

Oxidative and Reductive Transformations of the Ring

The benzimidazole ring is a robust aromatic system, generally resistant to oxidation and reduction under mild conditions.

Oxidation: Strong oxidizing agents under harsh conditions can lead to the degradation of the ring system. Oxidative cyclization of aniline (B41778) derivatives is a common method for forming the benzimidazole ring, but the oxidation of a pre-formed benzimidazole is less common and can result in ring cleavage. organic-chemistry.org

Reduction: The benzene portion of the benzimidazole ring can be reduced, typically via catalytic hydrogenation. This process usually requires high pressure and temperature and a suitable catalyst (e.g., Raney Nickel, Rhodium on carbon). Such a reaction would convert the benzimidazole into a tetrahydrobenzimidazole derivative. The cyano group at the C5 position is also susceptible to reduction. Depending on the conditions, it could be reduced to an aminomethyl group (-CH₂NH₂) or hydrolyzed to a carboxylic acid.

Reactions at the Methyl Group

The methyl group at the C4 position is a "benzylic" methyl group, meaning it is attached to an aromatic ring. This position is activated towards certain types of reactions, particularly those involving radical intermediates, due to the ability of the benzene ring to stabilize the resulting benzylic radical through resonance. masterorganicchemistry.comkhanacademy.org

Benzylic Oxidation Reactions

The benzylic methyl group can be oxidized to a variety of functional groups, most commonly a carboxylic acid. organic-chemistry.org This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating. masterorganicchemistry.com Milder and more selective methods can also be employed to yield the corresponding aldehyde. researchgate.netnih.gov The oxidation of the methyl group in this compound would yield 5-cyano-1H-benzimidazole-4-carboxylic acid, a potentially valuable synthetic intermediate.

| Substrate Type | Reagent(s) | Product | General Conditions | Reference |

|---|---|---|---|---|

| Alkylarene (e.g., Toluene) | KMnO₄, H₂O, Heat | Benzoic Acid | Harsh, strong oxidation | masterorganicchemistry.com |

| Alkylarene | H₂O₂, Mo-based catalyst, H₂O | Aryl carbonyl (ketone/acid) | Green, selective oxidation | organic-chemistry.org |

| Benzyl alcohol | TEMPO, HBr, H₂O₂ | Benzaldehyde | Selective to aldehyde | researchgate.net |

Halogenation at the Methyl Group

Benzylic halogenation is a highly useful reaction that proceeds via a free-radical mechanism. The most common method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or upon irradiation with UV light. scientificupdate.com This reaction selectively replaces a hydrogen atom on the benzylic carbon with a bromine atom.

For this compound, this reaction would produce 4-(bromomethyl)-1H-benzimidazole-5-carbonitrile. This product is a valuable synthetic intermediate, as the benzylic bromide is an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.

| Substrate Type | Reagent(s) | Product | General Conditions | Reference |

|---|---|---|---|---|

| Alkylarene (e.g., Toluene) | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Benzyl Bromide | Wohl-Ziegler Reaction | scientificupdate.com |

| Methyl Benzene Derivative | NBS, SiCl₄, CH₃CN | Benzyl Bromide | Ambient temperature | sciforum.net |

| Toluene (B28343) | Br₂, Light/Heat | Benzyl Bromide | Free-radical chain reaction | khanacademy.org |

Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of heterocyclic cores. For a benzimidazole derivative like this compound, these reactions would typically require the presence of a suitable handle, such as a halogen atom (Br, I) or a triflate group, on the benzimidazole ring for standard cross-coupling protocols. Alternatively, C-H activation methodologies could potentially be employed to directly functionalize the C-H bonds of the ring.

Palladium-catalyzed reactions are among the most versatile methods for modifying aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide or triflate. For this compound to undergo a Suzuki reaction, a halogenated precursor, such as a bromo- or iodo-substituted derivative, would typically be required. The reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. General protocols for the Suzuki-Miyaura coupling of unprotected haloimidazoles and benzimidazoles have been developed, often requiring careful selection of catalyst, ligand, and base to avoid catalyst inhibition by the nitrogen-rich heterocycle. However, no specific data for the Suzuki coupling of this compound or its halogenated derivatives were found.

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between a vinyl or aryl halide/triflate and a terminal alkyne. organic-chemistry.org It is a vital tool for introducing alkynyl moieties into molecules. organic-chemistry.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be the conventional substrate. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org No published examples of Sonogashira couplings on this specific substrate could be identified.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. beilstein-journals.org This method allows for the vinylation of heteroaromatic rings. Successful Heck couplings on related heterocyclic systems, such as indazoles, have been reported, though they can sometimes require N-protection to prevent side reactions. researchgate.net There is no specific information available on the application of the Heck reaction to this compound.

Nickel and copper catalysts offer alternative, often more economical, pathways for cross-coupling reactions and C-H functionalization.

Nickel-Catalyzed Reactions : Nickel catalysis has emerged as a powerful strategy for the functionalization of C-H bonds, providing an alternative to traditional cross-coupling of pre-functionalized substrates. rsc.orgmdpi.com Nickel catalysts can facilitate the C-H arylation and alkenylation of imidazoles and benzimidazoles with partners like phenol (B47542) derivatives. researchgate.net These reactions can proceed via directing-group-assisted ortho-C-H activation or direct functionalization of specific sites on the heterocycle. mdpi.com Despite the potential of this approach, no studies have been published that apply nickel-catalyzed C-H functionalization or cross-coupling to this compound.

Copper-Catalyzed Reactions : Copper-catalyzed reactions, such as the Chan-Lam coupling, are particularly useful for forming C-N, C-O, and C-S bonds. While copper catalysis is frequently used in the synthesis of the benzimidazole ring itself, its use in the subsequent C-C or C-N cross-coupling functionalization of a pre-formed benzimidazole is also known. nih.govsemanticscholar.org For instance, copper can catalyze the N-arylation of benzimidazoles with boronic acids. semanticscholar.org Additionally, copper-catalyzed methods for the selective cross-coupling of azoles with C-H substrates have been developed. nih.gov However, the literature search did not reveal any reports of copper-catalyzed cross-coupling reactions where this compound was used as the substrate.

Advanced Applications in Materials Science and Catalysis

Role as a Ligand in Coordination Chemistry

The benzimidazole (B57391) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. nih.govsapub.org The specific substitutions on the 4-methyl-1H-benzimidazole-5-carbonitrile ring system allow for fine-tuning of the electronic and steric properties of the resulting metal complexes, making it a valuable tool for designing materials with specific catalytic, magnetic, or optical functions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using benzimidazole-derived ligands like this compound typically involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent such as ethanol (B145695) or methanol. semanticscholar.org The reaction often proceeds at room temperature or with gentle heating under reflux to form the desired coordination compound. semanticscholar.org

Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques to determine their structure, composition, and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org Spectroscopic methods are also crucial; Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole (B134444) ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in diamagnetic complexes, while UV-Visible spectroscopy reveals details about the electronic transitions within the complex. sapub.orgresearchgate.net Elemental analysis and mass spectrometry are employed to confirm the empirical formula and molecular weight of the new compounds. semanticscholar.orgresearchgate.net

Table 1: Common Techniques for Characterization of Benzimidazole Metal Complexes

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, coordination geometry, bond lengths/angles. rsc.org |

| FT-IR Spectroscopy | Confirmation of ligand coordination via shifts in vibrational bands (e.g., C=N). nih.gov |

| NMR Spectroscopy | Structural information and ligand environment for diamagnetic complexes. sapub.org |

| UV-Visible Spectroscopy | Electronic transitions, confirmation of coordination geometry. mdpi.com |

| Elemental Analysis | Determination of the empirical formula and purity of the complex. semanticscholar.org |

| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight and structural fragments. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition pathway of the complex. semanticscholar.org |

Coordination Modes and Binding Affinities (e.g., N-coordination, Chelation)

The this compound ligand offers several potential coordination sites. Primarily, it functions as a monodentate ligand, coordinating to a metal ion through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring. mdpi.com This is the most common binding mode for simple benzimidazole derivatives.

However, the presence of the nitrile (-C≡N) group at the 5-position introduces the possibility of more complex binding behaviors. The nitrile nitrogen can also act as a donor, allowing the molecule to function as a bidentate or bridging ligand that links two or more metal centers. mdpi.com This bridging capability is fundamental to the formation of coordination polymers. While true chelation involving the benzimidazole nitrogen and the nitrile group is sterically unlikely due to the formation of a strained ring, the molecule's ability to act as a linker is crucial for building extended networks. globethesis.comglobethesis.com The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. mdpi.com

Influence of Ligand Structure on Complex Geometry and Stability

The geometry and stability of the resulting metal complexes are directly influenced by the structure of the this compound ligand. The rigid, planar nature of the benzimidazole ring system imparts significant structural integrity to the polymer backbone. titech.ac.jp

The electronic effects of the substituents are critical. The methyl group at the 4-position is weakly electron-donating, which increases the electron density on the benzimidazole ring system and can enhance the donor strength of the coordinating nitrogen atom. Conversely, the nitrile group at the 5-position is strongly electron-withdrawing, which reduces the electron density and can modulate the ligand field strength. This electronic tug-of-war allows for fine-tuning of the metal-ligand bond strength and, consequently, the stability of the complex. The interplay of these electronic factors can also influence the redox properties of the metal center. The steric bulk of the ligand and its substituents also plays a role in determining the final coordination geometry, which can range from tetrahedral to square planar or octahedral, depending on the coordination number of the metal ion. mdpi.comuomustansiriyah.edu.iq

Potential for Spin Crossover Materials or Magnetic Properties